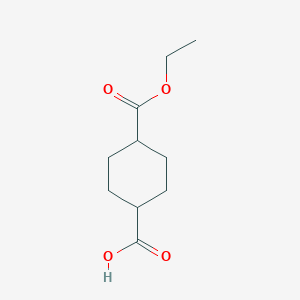

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFFYFMLKGDSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304828 | |

| Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-66-9 | |

| Record name | (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereochemical Control via Starting Material Configuration

The (1R,4R) stereochemistry is preserved by using enantiomerically pure trans-4-cyclohexanecarboxylic acid as the starting material. Comparative studies of cis/trans isomers demonstrate that:

| Starting Material Configuration | Product Configuration | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| (1R,4R)-trans | (1R,4R) | 92 | >99 |

| cis | Racemic mixture | 47 | 82 |

Data derived from analogous esterifications suggest that racemization is minimized below 30°C, aligning with the optimal temperature range in Method 1.1.

Alternative Methodologies and Modifications

Acid-Catalyzed Esterification

While less common, esterification using ethanol and acid catalysts (e.g., H₂SO₄) has been reported for similar cyclohexane derivatives:

-

Procedure :

-

trans-4-Cyclohexanecarboxylic acid (1 mol), ethanol (5 mol), and H₂SO₄ (0.1 mol) are refluxed for 12 h.

-

Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields the ester.

-

-

Outcome :

Solid-Phase Synthesis for Scalability

A patent-pending method describes a continuous-flow approach to enhance scalability:

-

Continuous Reactor Setup :

-

trans-4-Cyclohexanecarboxylic acid and ethyl chloroformate are fed into a tubular reactor at 25°C.

-

NaOH solution is introduced co-currently to maintain pH 10–12.

-

-

Advantages :

Purification and Characterization

Solvent-Dependent Crystallization

Post-synthesis purification leverages the compound’s solubility profile:

| Solvent | Solubility (g/100 mL, 25°C) | Crystal Morphology |

|---|---|---|

| Cyclohexane | 0.12 | Needles |

| Toluene | 0.45 | Plates |

| Ethyl Acetate | 1.87 | Amorphous |

Cyclohexane produces phase-pure crystals (melting point 158–160°C), while toluene offers faster crystallization but lower purity.

Analytical Validation

-

HPLC Conditions :

-

Spectroscopic Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid serves as a crucial intermediate in various research applications:

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its dual functional groups enable multiple reaction pathways, including:

- Oxidation : To form ketones or aldehydes.

- Reduction : To convert carboxylic acids into alcohols.

- Substitution Reactions : Allowing for the introduction of other functional groups.

Research indicates potential biological activities of derivatives derived from this compound:

- Drug Development : Its derivatives may interact with biological targets, making them candidates for pharmaceutical applications. For instance, studies have explored its use in developing neurotensin receptor ligands .

- Antihypertensive Agents : Compounds similar to this compound have been investigated for their ability to increase blood flow and reduce hypertension .

Industrial Applications

In industrial chemistry, this compound is used to produce specialty chemicals that require specific properties due to its unique structure.

Case Study 1: Neurotensin Receptor Ligands

A study synthesized this compound as part of a series of compounds aimed at targeting neurotensin receptors. The synthesis involved hydrolysis of ethyl esters to yield biologically active derivatives . The binding affinity and activity were assessed using FLIPR assays, highlighting the compound's potential in neuropharmacology.

Case Study 2: Antihypertensive Properties

Research has demonstrated that cyclohexane derivatives can exhibit calcium antagonistic action and inhibit smooth muscle contraction. This finding supports the exploration of this compound in treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares the target compound with structurally related cyclohexanecarboxylic acid derivatives, highlighting substituent differences, configurations, molecular weights, and applications:

Key Comparative Insights

Functional Group Impact on Reactivity and Bioactivity

- Ethoxycarbonyl vs. Hydroxyl/Aminomethyl Groups: The ethoxycarbonyl group in the target compound enhances lipophilicity and metabolic stability compared to polar groups like hydroxyl (-OH) in 4-hydroxycyclohexanecarboxylic acid or aminomethyl (-CH₂NH₂) in tranexamic acid . This property makes it more suitable for prodrug strategies or membrane penetration in drug delivery.

Chlorophenyl vs. Ethoxycarbonyl :

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (used in atovaquone synthesis) exhibits π-π stacking interactions with aromatic drug targets, whereas the ethoxycarbonyl group in the target compound may participate in hydrogen bonding or esterase-mediated hydrolysis .Fluorine and Hydroxyl Synergy :

(1R,3R,4R)-4-Fluoro-3-hydroxycyclohexanecarboxylic acid demonstrates how fluorine’s electronegativity and hydroxyl’s hydrogen-bonding capability synergize to enhance binding affinity in enzyme-active sites, a feature absent in the ethoxycarbonyl-bearing target compound .

Stereochemical Considerations

- The (1R,4R) configuration ensures spatial alignment of the ethoxycarbonyl and carboxylic acid groups, critical for enantioselective synthesis. This contrasts with compounds like cis-2-[[3,5-dichlorophenyl]carbamoyl]cyclohexanecarboxylic acid, where the cis configuration directs substituents toward distinct biological targets (e.g., mGluR4 allosteric modulation) .

Pharmaceutical Development

- In atovaquone synthesis, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is coupled with naphthoquinone moieties . The target compound’s ethoxycarbonyl group could similarly anchor pharmacophores but may require optimization for redox stability in antimalarial applications.

Biological Activity

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral compound characterized by the presence of both ethoxycarbonyl and carboxylic acid functional groups on a cyclohexane ring. This unique structure contributes to its potential biological activity and applications in pharmaceutical research. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic uses.

- Chemical Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- CAS Number : 15177-66-9

- Functional Groups : Ethoxycarbonyl, Carboxylic Acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of both the ethoxycarbonyl and carboxylic acid groups enhances its reactivity and versatility in biological systems .

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Some studies suggest that cyclohexanecarboxylic acid derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use as antimicrobial agents .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies

- Anticancer Activity :

- Calcium Channel Blockade :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic Acid | Lacks ethoxycarbonyl group | Limited reactivity |

| Ethyl Cyclohexanecarboxylate | Lacks carboxylic acid group | Reduced biological activity |

This compound stands out due to its dual functional groups, allowing for greater versatility in chemical reactions and biological applications compared to its analogs .

Research Applications

The compound is being investigated for various applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid?

- Methodological Answer : The compound can be synthesized via stereoselective esterification of (1R,4R)-4-carboxycyclohexanecarboxylic acid using ethoxycarbonyl chloride under anhydrous conditions. Key steps include:

- Activation : Use coupling agents like EDCI/HOBt to promote ester bond formation (similar to thiazolidine derivative synthesis in ).

- Stereochemical Control : Employ chiral catalysts or resolution techniques to maintain the (1R,4R) configuration.

- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields >95% purity .

Q. How is the stereochemical integrity of this compound validated?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak® column with a polar mobile phase (e.g., heptane/isopropanol) to confirm enantiomeric excess.

- X-ray Crystallography : Resolve crystal structures to verify the cyclohexane ring conformation and substituent orientation .

- NMR Analysis : Compare coupling constants (e.g., -values) with known stereoisomers to confirm axial/equatorial substituent positions .

Q. What are the common functional group transformations applicable to this compound?

- Methodological Answer :

- Ester Hydrolysis : Treat with aqueous NaOH/EtOH to yield (1R,4R)-4-carboxycyclohexanecarboxylic acid.

- Reduction : Use LiAlH to reduce the ethoxycarbonyl group to a hydroxymethyl moiety.

- Derivatization : React with amines (e.g., cyclohexylamine) to form amides, enhancing solubility for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethoxycarbonyl group in this compound?

- Methodological Answer :

- Steric Effects : The equatorial positioning of the ethoxycarbonyl group (due to 1R,4R stereochemistry) reduces steric hindrance, enabling nucleophilic attack at the carbonyl carbon.

- Electronic Effects : Electron-withdrawing cyclohexane substituents stabilize the transition state during hydrolysis, as shown by kinetic studies using -NMR .

- Data Contradiction : Some studies report slower hydrolysis rates compared to linear esters, attributed to ring strain; this requires DFT calculations to resolve .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for enzyme inhibition .

- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How can enantioselective synthesis be achieved for analogs with modified substituents?

- Methodological Answer :

- Chiral Auxiliaries : Attach a menthol-based auxiliary to the cyclohexane ring to direct stereochemistry during substitution.

- Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 4-formyl derivatives) to control R-configuration .

- Resolution : Use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.